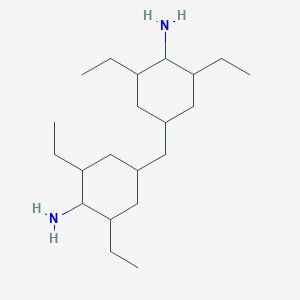
4,4'-Methylenebis(2,6-diethylcyclohexanamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Methylenebis(2,6-diethylcyclohexanamine) is an organic compound belonging to the class of aliphatic diamines. It is characterized by its two cyclohexane rings, each substituted with two ethyl groups and connected via a methylene bridge. This compound is known for its high chemical resistance and thermal stability, making it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2,6-diethylcyclohexanamine) typically involves the reaction of 2,6-diethylcyclohexanone with formaldehyde and ammonia. The process can be summarized as follows:
Condensation Reaction: 2,6-diethylcyclohexanone reacts with formaldehyde in the presence of a base to form a bis(2,6-diethylcyclohexyl)methanol intermediate.
Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source to yield 4,4’-Methylenebis(2,6-diethylcyclohexanamine).
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2,6-diethylcyclohexanamine) is carried out in large-scale reactors under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4,4’-Methylenebis(2,6-diethylcyclohexanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4,4’-Methylenebis(2,6-diethylcyclohexanamine) has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
作用機序
The mechanism of action of 4,4’-Methylenebis(2,6-diethylcyclohexanamine) involves its interaction with various molecular targets and pathways:
Chemical Inhibition: The compound inhibits shale hydration and dispersion by intercalating into the interlayer of clay, collapsing the hydrated clay structure, and expelling water molecules.
Physical Plugging: It forms a hydrophobic surface on clay particles, preventing water imbibition and plugging micro-pores to prevent fluid invasion.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Similar in structure but lacks the ethyl substitutions, resulting in different chemical and physical properties.
Polyether Diamine: Used as a shale inhibitor but has a different molecular structure and performance characteristics compared to 4,4’-Methylenebis(2,6-diethylcyclohexanamine).
Uniqueness
4,4’-Methylenebis(2,6-diethylcyclohexanamine) stands out due to its high thermal stability and chemical resistance, making it particularly suitable for high-temperature applications and industrial uses where other similar compounds may not perform as effectively .
特性
分子式 |
C21H42N2 |
|---|---|
分子量 |
322.6 g/mol |
IUPAC名 |
4-[(4-amino-3,5-diethylcyclohexyl)methyl]-2,6-diethylcyclohexan-1-amine |
InChI |
InChI=1S/C21H42N2/c1-5-16-10-14(11-17(6-2)20(16)22)9-15-12-18(7-3)21(23)19(8-4)13-15/h14-21H,5-13,22-23H2,1-4H3 |
InChIキー |
AXPMRSNNJUSOPB-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(CC(C1N)CC)CC2CC(C(C(C2)CC)N)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


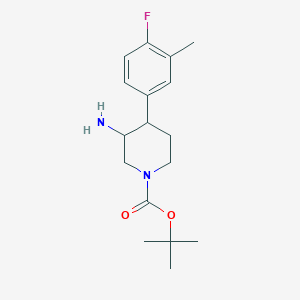
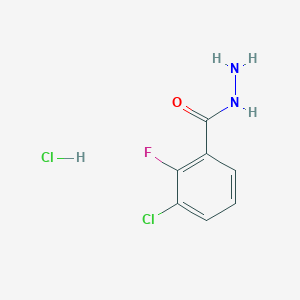
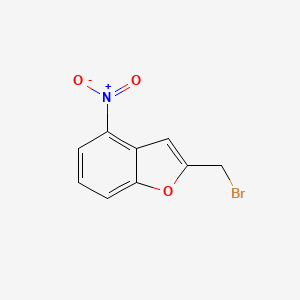


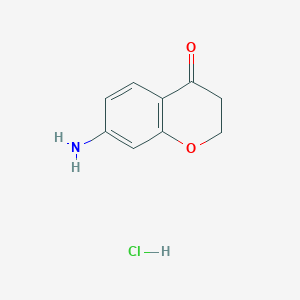
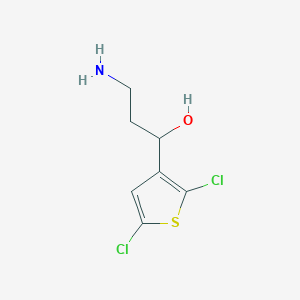
![7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145382.png)
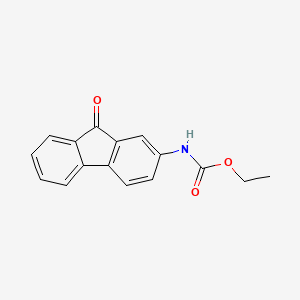
![4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
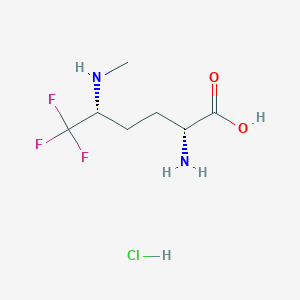

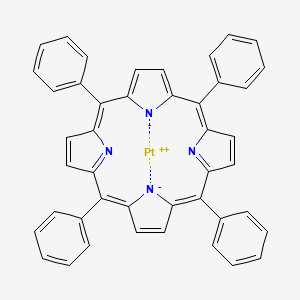
![7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13145405.png)
